molecular formula C6H8O2 B11762656 Methyl cyclobut-2-ene-1-carboxylate

Methyl cyclobut-2-ene-1-carboxylate

Cat. No.: B11762656
M. Wt: 112.13 g/mol
InChI Key: BZWAIHGCFIBCQL-UHFFFAOYSA-N
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Description

Methyl cyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C₆H₈O₂. It is a derivative of cyclobutene, featuring a carboxylate ester functional group. This compound is of interest in organic synthesis due to its strained ring system, which imparts unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclobut-2-ene-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable diene precursor under acidic conditions. Another method includes the use of transition metal-catalyzed reactions to form the cyclobutene ring. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclobutanol, cyclobutanone, and various substituted cyclobutene derivatives .

Scientific Research Applications

Methyl cyclobut-2-ene-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving strained ring systems.

    Medicine: Research explores its potential as a precursor for pharmaceuticals with unique biological activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl cyclobut-2-ene-1-carboxylate exerts its effects involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl cyclobut-2-ene-1-carboxylate is unique due to its specific ring strain and ester functional group, which confer distinct reactivity patterns compared to other cyclobutene derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

methyl cyclobut-2-ene-1-carboxylate

InChI

InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h2-3,5H,4H2,1H3

InChI Key

BZWAIHGCFIBCQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=C1

Origin of Product

United States

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